A-70874

CCK-A receptor Radioligand binding Receptor selectivity

A-70874 is a selective CCK-A partial agonist with ~80% efficacy and 145-fold selectivity over CCK-B receptors. Its unique tyrosine-free structure eliminates sulfation requirements, making it a superior choice for consistent in vitro pancreatic and GI signaling assays compared to sulfated CCK-8 or non-selective ligands. Ideal for receptor occupancy and biased agonism studies.

Molecular Formula C45H55N7O10
Molecular Weight 854.0 g/mol
CAS No. 131449-37-1
Cat. No. B1664744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-70874
CAS131449-37-1
SynonymsA 70874
A-70874
Boc-Trp-Lys(epsilon-N-4-hydroxycinnamoyl)-Asp-(N-methyl)Phe-NH2
Molecular FormulaC45H55N7O10
Molecular Weight854.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N
InChIInChI=1S/C45H55N7O10/c1-45(2,3)62-44(61)51-36(25-30-27-49-34-16-9-8-14-32(30)34)42(59)52(41(58)35(47-4)24-29-12-6-5-7-13-29)43(60)37(26-39(55)56)50-40(57)33(46)15-10-11-23-48-38(54)22-19-28-17-20-31(53)21-18-28/h5-9,12-14,16-22,27,33,35-37,47,49,53H,10-11,15,23-26,46H2,1-4H3,(H,48,54)(H,50,57)(H,51,61)(H,55,56)/b22-19+/t33-,35-,36-,37-/m0/s1
InChIKeyIHDGRMXKGXPBRQ-XEJAQAJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-70874 (CAS 131449-37-1) - CCK-A Selective Partial Agonist Tetrapeptide for Receptor Pharmacology Research


A-70874 is a synthetic tetrapeptide analog of the C-terminal sequence of cholecystokinin (CCK-4) that exhibits high potency and selectivity for the CCK-A (alimentary) receptor subtype. It functions as a partial agonist with an efficacy of approximately 80% relative to CCK-8 in stimulating phosphoinositide breakdown, and is notable for lacking a tyrosine residue, thereby obviating the requirement for sulfation that is essential for the activity of larger CCK-A agonists [1]. The compound is primarily utilized in in vitro receptor pharmacology studies and functional assays of pancreatic and gastrointestinal CCK-A receptor signaling.

Why A-70874 Cannot Be Replaced by Generic CCK Peptides - Subtype Selectivity and Functional Bias Distinguish It from CCK-4 and CCK-8


CCK receptor ligands are not interchangeable due to marked divergence in receptor subtype selectivity (CCK-A vs CCK-B) and functional efficacy profiles. While the parent tetrapeptide CCK-4 is predominantly CCK-B selective (approximately 70-fold) and sulfated CCK-8 acts as a non-selective full agonist, A-70874 demonstrates a 145-fold selectivity for CCK-A over CCK-B receptors and exhibits partial agonism (approximately 80% maximal response) [1]. Even closely related analogs such as A-71623 differ in functional efficacy, acting as full agonists at the same receptor [1]. Consequently, substituting A-70874 with a generic CCK peptide would fundamentally alter both the receptor population engaged and the nature of the downstream signaling response, rendering experimental results non-comparable.

A-70874 (131449-37-1) Quantitative Differentiation Evidence - Binding Selectivity, Partial Agonism, and Tyrosine-Free Structure


CCK-A vs CCK-B Receptor Binding Affinity and Selectivity Ratio

In radioligand binding assays using guinea pig pancreas (CCK-A) and cerebral cortex (CCK-B) membranes, A-70874 displayed an IC50 of 4.9 nM at CCK-A receptors and 710 nM at CCK-B receptors, yielding a 145-fold selectivity for the CCK-A subtype [1]. In contrast, the parent tetrapeptide CCK-4 is reported to be approximately 70-fold selective for the CCK-B receptor [2]. This inversion of subtype selectivity is a defining feature of A-70874 relative to other CCK-4-based peptides.

CCK-A receptor Radioligand binding Receptor selectivity

Partial Agonist Efficacy in Phosphoinositide Breakdown vs Full Agonist A-71623

In guinea pig pancreatic acini, A-70874 stimulated phosphoinositide (PI) breakdown with an efficacy of approximately 80% relative to the maximal response elicited by CCK-8, classifying it as a partial agonist [1]. Under identical assay conditions, the closely related analog A-71623 behaved as a full agonist, achieving 100% of the CCK-8 response [1]. This functional divergence occurs despite similar CCK-A binding affinities (A-70874 IC50 = 4.9 nM; A-71623 IC50 = 3.7 nM).

Signal transduction Phosphoinositide hydrolysis Functional selectivity

Tyrosine-Free Structure Enabling Sulfation-Independent CCK-A Agonist Activity

A-70874 is a tyrosine-free tetrapeptide that retains potent CCK-A agonist activity despite lacking the sulfated tyrosine residue that is obligatory for the high potency of larger CCK peptides such as CCK-8 and A71378 [1]. Traditional CCK-A agonists, including CCK-8 and A71378, require tyrosine O-sulfation to achieve nanomolar affinity; desulfation results in a dramatic loss of potency [2]. A-70874 and A-71623 were the first reported examples of potent CCK-A agonists that do not contain a tyrosine residue [1].

Structure-activity relationship Peptide engineering Sulfation-independent agonism

Species-Dependent Functional Efficacy in Phosphoinositide Breakdown

In a comparative study across three rodent species, the efficacy of A-70874 in stimulating phosphoinositide (PI) breakdown, expressed as a percentage of the maximal CCK-8 response, was found to be species-dependent [1]. In mouse pancreatic acini, A-70874 achieved 100% of the CCK-8 response; in rat, 95%; and in guinea pig, 75% [1]. In contrast, the reference full agonist CCK-8 consistently produced 100% efficacy across all species tested.

Species-specific pharmacology Pancreatic acini Functional efficacy

CCK-B/Gastrin Receptor Affinity in Gastric Glands

In guinea pig gastric glands, which express CCK-B/gastrin receptors, A-70874 exhibited an affinity (IC50) of 1.6 μM, whereas the closely related analog A-71623 displayed a 6.9-fold lower affinity with an IC50 of 11 μM [1]. This difference in off-target CCK-B/gastrin receptor affinity contributes to the distinct pharmacological fingerprint of A-70874 relative to A-71623.

Gastrin receptor CCK-B receptor Binding affinity

A-70874 (131449-37-1) Application Scenarios for Receptor Pharmacology and Functional Assays


In Vitro Dissection of CCK-A Receptor Signaling Pathways Using a Selective Partial Agonist

A-70874 is optimally employed in in vitro studies requiring selective activation of CCK-A receptors while avoiding concomitant CCK-B receptor stimulation. Its 145-fold CCK-A selectivity [1] and partial agonist profile [1] make it suitable for investigating CCK-A-mediated signaling cascades (e.g., phosphoinositide hydrolysis, amylase secretion) in pancreatic acini, isolated ileal smooth muscle, or recombinant CCK-A-expressing cell lines, without the confounding influence of CCK-B receptor activation.

Comparative Pharmacology Studies of CCK Receptor Agonist Efficacy and Biased Signaling

The distinct functional profiles of A-70874 (partial agonist, 80% efficacy) and A-71623 (full agonist) [1] provide a matched pair of high-affinity CCK-A ligands with divergent efficacies. Researchers can utilize these compounds in parallel assays to explore the relationship between receptor occupancy and functional output, to investigate biased agonism at CCK-A receptors, or to calibrate functional assays where a partial response is desired as an internal control.

Species-Specific Functional Assays in Rodent Pancreatic Acini

The species-dependent efficacy of A-70874 in stimulating phosphoinositide breakdown—100% in mouse, 95% in rat, and 75% in guinea pig [2]—makes it a valuable tool for cross-species pharmacological comparisons. Researchers performing pancreatic acini assays across different rodent models should select A-70874 when species-specific partial agonism is a desired experimental variable, and should account for this variability when interpreting data obtained from different species.

Structure-Activity Relationship (SAR) Studies of Tyrosine-Free CCK-A Agonists

As one of the first reported tyrosine-free CCK-A agonists [1], A-70874 serves as a foundational scaffold for SAR investigations aimed at developing sulfation-independent CCK-A ligands. Its structure—Boc-Trp-Lys(epsilon-N-4-hydroxycinnamoyl)-Asp-(N-methyl)Phe-NH2—incorporates a lysine side-chain modification that confers CCK-A selectivity without a sulfated tyrosine [1], offering a template for medicinal chemistry efforts focused on CCK-A-targeted probes and therapeutic candidates.

Quote Request

Request a Quote for A-70874

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.